molecular formula C9H5BrFNO B2399097 6-Bromo-7-fluoroquinolin-2(1H)-one CAS No. 1566922-60-8

6-Bromo-7-fluoroquinolin-2(1H)-one

Cat. No.: B2399097
CAS No.: 1566922-60-8
M. Wt: 242.047
InChI Key: NJFSIMDTFFXIHB-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroquinolin-2(1H)-one typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinolin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common, using palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

6-Bromo-7-fluoroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinolin-2(1H)-one: Lacks the fluorine atom at the 7th position.

    7-Fluoroquinolin-2(1H)-one: Lacks the bromine atom at the 6th position.

    6-Chloro-7-fluoroquinolin-2(1H)-one: Contains a chlorine atom instead of bromine at the 6th position.

Uniqueness

6-Bromo-7-fluoroquinolin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

6-bromo-7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFSIMDTFFXIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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